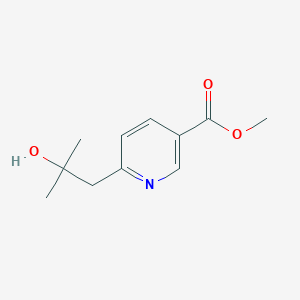

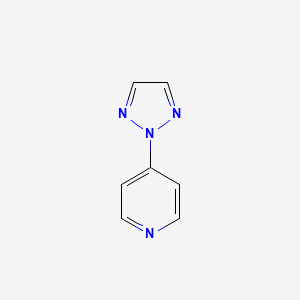

![molecular formula C25H21FN2S B2664606 1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-95-1](/img/structure/B2664606.png)

1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the imidazole ring). The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The imidazole ring, for example, is a part of many biologically important compounds and can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Antifungal Activity: 1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has demonstrated antifungal properties. Researchers have explored its potential as an antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal cell membrane synthesis, making it a promising candidate for developing new antifungal drugs .

Anticancer Potential: Studies suggest that this compound exhibits cytotoxic effects against cancer cells. Its unique structure may interfere with cancer cell proliferation and induce apoptosis. Researchers continue to investigate its potential as an anticancer agent, particularly in specific cancer types .

Material Science and Nanotechnology

Luminescent Properties: The imidazole core in this compound contributes to its luminescent behavior. Researchers have explored its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its emission properties make it an interesting candidate for developing efficient and environmentally friendly light sources .

Coordination Chemistry: The sulfur atom in the allyl group allows for coordination with metal ions. Researchers have synthesized metal complexes using this compound as a ligand. These complexes find applications in catalysis, sensors, and materials science .

Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions: The allyl group in this compound can participate in palladium-catalyzed cross-coupling reactions. Researchers have used it as a building block for synthesizing complex organic molecules, such as natural products and pharmaceutical intermediates .

Computational Chemistry

Quantum Mechanical Studies: Computational studies have explored the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations provide insights into its stability, charge distribution, and potential reaction pathways. Such studies aid in understanding its behavior and predicting its reactivity in various environments .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h2-15,17H,1,16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVZXCXDHQKQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

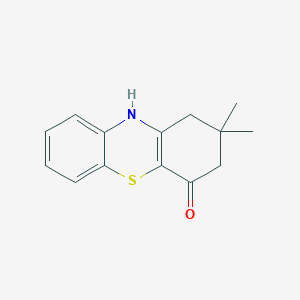

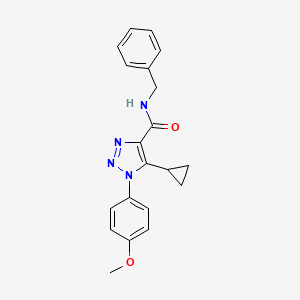

![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)

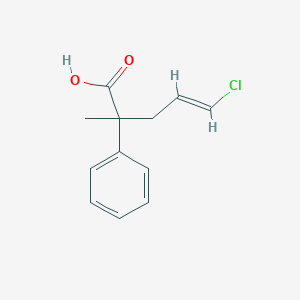

![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)

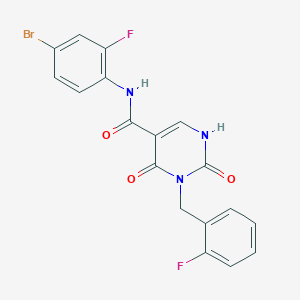

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)

![N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2664538.png)

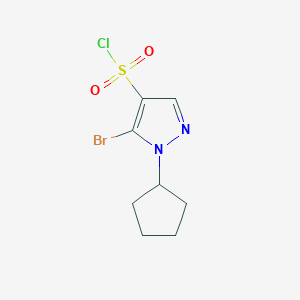

![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)

![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)